Recent progress of nanomedicine in secreted phospholipase A2 as a potential therapeutic target
Journal of Materials Chemistry B Pub Date: 2022-06-06 DOI: 10.1039/D2TB00608A
Abstract
Overexpressed secretory phospholipase A2 (sPLA2) is found in many inflammatory diseases and various types of cancer. sPLA2 can catalyze the hydrolysis of phospholipid sn-2 ester bonds to lysophosphatidylcholine and free fatty acids, and its catalytic substrate and downstream products mediate a series of cascade reactions and inflammatory responses. Furthermore, different subtypes of sPLA2 can participate in different physiological processes by driving unique lipid pathways. Recently, many diseases have not been treated by appropriate chemotherapy methods due to low bioavailability and severe side effects of clinically available small-molecule drugs. Therefore, they have great development prospects of revealing the therapeutic mechanism of sPLA2 and use sPLA2 as a potential therapeutic target for designing and exploring new drugs and their delivery systems. Notably, the emergence of nanomedicines in recent years provides a practical and innovative means for overcoming the challenges associated with chemotherapy. With these considerations in mind, this paper systematically reviews recent studies on nanomedicines targeting sPLA2 overexpression in various diseases during the past few years.

Recommended Literature
- [1] Contents list
- [2] Apparatus for in situ monitoring of copper in coastal waters
- [3] Nanosized rhodium oxide particles in the MCM-41 mesoporous molecular sieve
- [4] ChemSims: using simulations and screencasts to help students develop particle-level understanding of equilibrium in an online environment before and during COVID
- [5] Direct reaction of zerovalent copper with lead salts and an amino alcohol to form a heterotetranuclear mixed-anion polymeric complex
- [6] Transporting mitochondrion-targeting photosensitizers into cancer cells by low-density lipoproteins for fluorescence-feedback photodynamic therapy†‡
- [7] Faradaic efficiency of O2 evolution on metal nanoparticle sensitized hematite photoanodes
- [8] Enhancement of near-infrared luminescence of ytterbium in triple-stranded binuclear helicates†
- [9] From metastable to stable modifications—in situ Laue diffraction investigation of diffusion processes during the phase transitions of (GeTe)nSb2Te3 (6 < n < 15) crystals†
- [10] Selective oxidation of H2S over V2O5 supported on CeO2-intercalated Laponite clay catalysts

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 13490-74-9
-
CAS no.: 144409-99-4
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
CAS no.: 175069-96-2